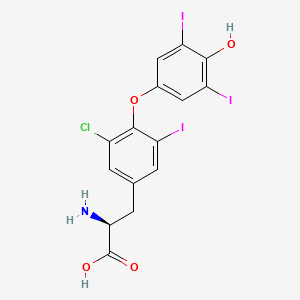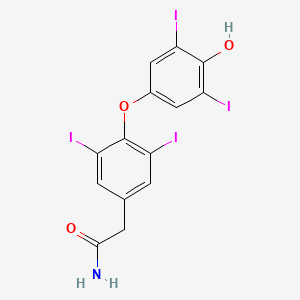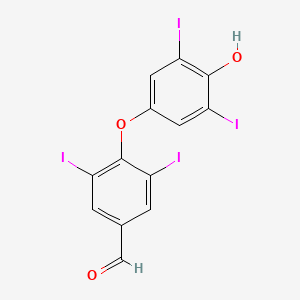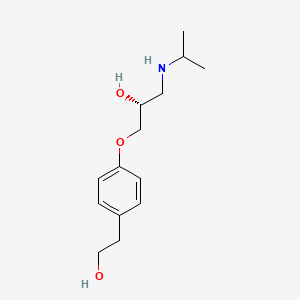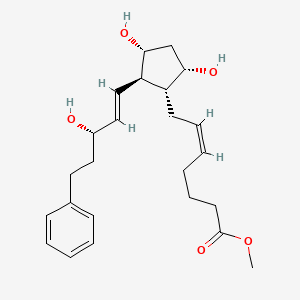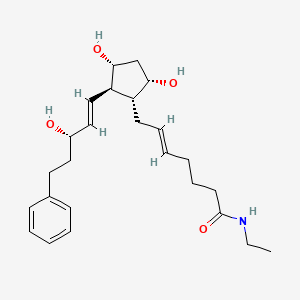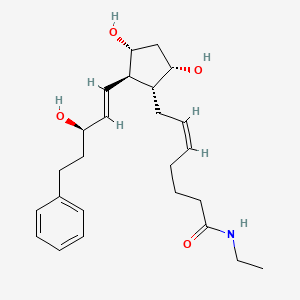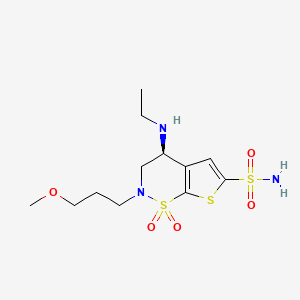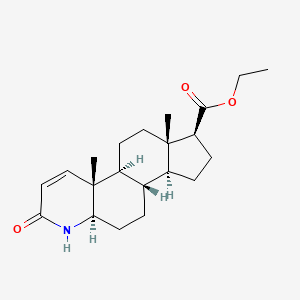
Unii-0MD9WO44DD
Vue d'ensemble
Description
Dutasteride Ethyl Ester is a chemical compound with the formula C21H31NO3 .
Molecular Structure Analysis
The molecular structure of Dutasteride Ethyl Ester is represented by the InChIKey: AHSRUURQZYMTKR-ICVGDBTHSA-N . The molecular weight is 345.49. For a more detailed analysis, techniques such as X-ray crystallography or NMR spectroscopy could be used .Applications De Recherche Scientifique
Nanoparticle Synthesis
Recent advances in the liquid-phase syntheses of inorganic nanoparticles highlight the significance of novel material development, a key aspect of chemical research. This progress is crucial for various industries and technological advancements, including the electronics industry, where new semiconducting materials have evolved from vacuum tubes to miniature chips, influencing the development of technologies like Unii-0MD9WO44DD (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments
The creation of collaborative working environments is essential for large scientific applications, especially for geographically dispersed scientific teams. The Unified Air Pollution Model (UNI-DEM) serves as an example, showing the need for a framework offering application-centric facilities for large-scale scientific applications like this compound (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Transforming Research into Innovations
The translation of basic scientific research to practical innovations is fundamental. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a critical role in this process, providing experiential learning and research in STEM innovation. This transformation is crucial for advancing technologies related to this compound (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Universal Protein Resource (UniProt)
UniProt, an extensive protein sequence knowledgebase, supports biological research by providing classified, annotated protein sequence data. It's essential for research in various fields, including those relevant to this compound, by offering comprehensive data for biological and medical research (Morgat et al., 2010).
Molecular Discovery Centers
Centers like the University of New Mexico Center for Molecular Discovery specialize in high throughput flow cytometry and drug informatics, contributing significantly to identifying small molecules for drug discovery and research targets, which can be crucial for the development and understanding of substances like this compound (Edwards, Gouveia, Oprea, & Sklar, 2014).
Global Substance Registration
The Global Substance Registration System provides rigorous scientific descriptions of substances relevant to health, including unique identifiers (UNIIs) for over 100,000 substances. This system is critical for the identification and detailed description of substances like this compound in medicine and translational research (Peryea et al., 2020).
Data-Intensive Analysis in Science
Technologies like workflow, service, and portal are essential to support data-intensive scientific processes, addressing requirements like interoperability, integration, and efficient data handling. Such technologies are vital for research involving complex data analysis, relevant to studies involving this compound (Yao, Rabhi, & Peat, 2014).
Mécanisme D'action
Target of Action
Dutasteride Impurity C, also known as Dutasteride Ethyl Ester or Unii-0MD9WO44DD, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .
Biochemical Pathways
The inhibition of 5α-reductase enzymes by Dutasteride Impurity C disrupts the conversion of testosterone into DHT . This disruption affects the androgen-mediated processes in the body, particularly those involved in the development and enlargement of the prostate gland .
Pharmacokinetics
The pharmacokinetics of Dutasteride Impurity C is influenced by its formulation . The bioavailability and peak exposure to dutasteride are affected by the formulation of the administered medication . The absorption spectra (UV) and related impurity processes of the drug dutasteride are analyzed using photodiode array detection examined in a UPLC system .
Result of Action
The primary result of Dutasteride Impurity C’s action is the reduction of DHT levels, leading to a decrease in the size of an enlarged prostate gland . This can improve symptoms, reduce the risk of acute urinary retention, and decrease the need for BPH-related surgery .
Action Environment
The action of Dutasteride Impurity C can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the efficacy and stability of Dutasteride Impurity C can vary depending on these factors .
Analyse Biochimique
Biochemical Properties
Dutasteride Impurity C plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it has been identified to interact with the 5α-reductase enzyme, similar to dutasteride. This interaction inhibits the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of BPH . The nature of this interaction involves the binding of Dutasteride Impurity C to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
Dutasteride Impurity C affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the 5α-reductase enzyme, Dutasteride Impurity C reduces the levels of DHT within cells, which can lead to decreased cellular proliferation in prostate cells . This reduction in DHT levels also impacts gene expression related to androgen-responsive genes, thereby modulating cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of Dutasteride Impurity C involves its action as an inhibitor of the 5α-reductase enzyme. It binds to the enzyme’s active site, forming a stable complex that prevents the conversion of testosterone to DHT . This inhibition is irreversible, meaning that the enzyme remains inactive for an extended period. Additionally, Dutasteride Impurity C may influence other molecular pathways by altering the expression of genes involved in androgen signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dutasteride Impurity C change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Dutasteride Impurity C can lead to cumulative effects on cellular function, including sustained inhibition of 5α-reductase activity and prolonged reduction in DHT levels. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Dutasteride Impurity C vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5α-reductase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver enzyme levels and potential hepatotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
Dutasteride Impurity C is involved in several metabolic pathways, primarily through its interaction with the 5α-reductase enzyme. It is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which may also exhibit biological activity. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, Dutasteride Impurity C is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, such as the prostate . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its inhibitory effects on 5α-reductase activity.
Subcellular Localization
Dutasteride Impurity C exhibits specific subcellular localization, primarily within the endoplasmic reticulum and nuclear membrane . This localization is directed by targeting signals and post-translational modifications that guide the compound to these compartments. Within these subcellular locations, Dutasteride Impurity C exerts its inhibitory effects on 5α-reductase, thereby modulating androgen signaling pathways and cellular function.
Propriétés
IUPAC Name |
ethyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-19(24)16-7-6-14-13-5-8-17-21(3,12-10-18(23)22-17)15(13)9-11-20(14,16)2/h10,12-17H,4-9,11H2,1-3H3,(H,22,23)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRUURQZYMTKR-ICVGDBTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157307-36-3 | |
| Record name | Ethyl (5alpha,17beta)-3-oxo-4-azaandrost-1-ene-17-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157307363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DUTASTERIDE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MD9WO44DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


